molecular formula C10H15BeCl B14296490 beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride CAS No. 112379-50-7

beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride

Cat. No.: B14296490
CAS No.: 112379-50-7
M. Wt: 179.69 g/mol
InChI Key: LVAVTWHLFKLMMC-UHFFFAOYSA-M
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Description

Beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride is a coordination compound that features beryllium as the central metal atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride typically involves the reaction of beryllium chloride with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

BeCl2+C5Me5HBe(C5Me5)Cl+HCl\text{BeCl}_2 + \text{C}_5\text{Me}_5\text{H} \rightarrow \text{Be}(\text{C}_5\text{Me}_5)\text{Cl} + \text{HCl} BeCl2​+C5​Me5​H→Be(C5​Me5​)Cl+HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled temperatures, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form beryllium oxide and other by-products.

    Reduction: Reduction reactions can convert the compound into beryllium metal and other reduced species.

    Substitution: The chloride ligand can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Ligand substitution reactions typically involve nucleophiles like alkyl lithium or Grignard reagents.

Major Products

    Oxidation: Beryllium oxide and various organic by-products.

    Reduction: Beryllium metal and reduced organic compounds.

    Substitution: New beryllium complexes with different ligands.

Scientific Research Applications

Beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other beryllium compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.

    Industry: Utilized in the production of high-performance materials and as a component in specialized coatings.

Mechanism of Action

The mechanism by which beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride exerts its effects involves coordination chemistry. The beryllium atom forms bonds with the ligands, creating a stable complex. This complex can interact with various molecular targets, such as enzymes or receptors, leading to specific biological or chemical effects. The pathways involved may include ligand exchange, redox reactions, and coordination to active sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Beryllium;cyclopentadienyl;chloride
  • Beryllium;1,2,3,4-tetramethylcyclopenta-1,3-diene;chloride
  • Beryllium;1,2,3,4,5-hexamethylcyclopenta-1,3-diene;chloride

Uniqueness

Beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride is unique due to the presence of five methyl groups on the cyclopentadiene ring. This substitution pattern enhances the stability and reactivity of the compound compared to its analogs. The increased steric hindrance and electron-donating effects of the methyl groups can lead to distinct chemical behaviors and applications.

Properties

CAS No.

112379-50-7

Molecular Formula

C10H15BeCl

Molecular Weight

179.69 g/mol

IUPAC Name

beryllium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride

InChI

InChI=1S/C10H15.Be.ClH/c1-6-7(2)9(4)10(5)8(6)3;;/h1-5H3;;1H/q-1;+2;/p-1

InChI Key

LVAVTWHLFKLMMC-UHFFFAOYSA-M

Canonical SMILES

[Be+2].C[C-]1C(=C(C(=C1C)C)C)C.[Cl-]

Origin of Product

United States

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